SR 4330

描述

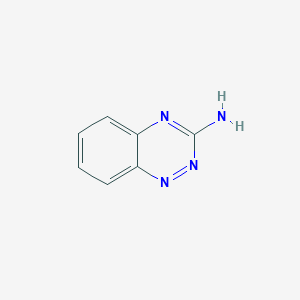

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,2,4-benzotriazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c8-7-9-5-3-1-2-4-6(5)10-11-7/h1-4H,(H2,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHRGAKNBXQGIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40173848 | |

| Record name | 3-Amino-1,2,4-benzotriazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20028-80-2 | |

| Record name | 3-Amino-1,2,4-benzotriazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20028-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-1,2,4-benzotriazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020028802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20028-80-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-1,2,4-benzotriazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-benzotriazin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,4-Benzotriazin-3-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9N3TLB6WH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Advanced Synthetic Methodologies and Chemical Transformations of 1,2,4 Benzotriazin 3 Amine

Strategies for the Synthesis of the 1,2,4-Benzotriazine (B1219565) Core

The construction of the 1,2,4-benzotriazine nucleus can be achieved through various synthetic strategies, broadly categorized into condensation reactions and metal-catalyzed cyclizations. These methods offer routes to a diverse range of substituted benzotriazines, starting from readily available precursors.

Condensation Reactions for Core Formation

Condensation reactions represent a classical and widely employed approach for the synthesis of the 1,2,4-benzotriazine ring system. These methods typically involve the reaction of a 1,2-disubstituted benzene (B151609) derivative with a three-atom component to form the triazine ring.

A well-established method for the synthesis of 3-amino-1,2,4-benzotriazine-1-oxide involves the condensation of 2-nitroaniline (B44862) with cyanamide (B42294). nih.govlodz.plresearchgate.net This reaction is typically carried out in the presence of a strong acid, such as concentrated hydrochloric acid, and requires careful temperature control due to its exothermic nature. lodz.plresearchgate.net The resulting guanidine (B92328) intermediate undergoes cyclization under strongly basic conditions to yield the 3-amino-1,2,4-benzotriazine 1-oxide. nih.gov This approach is foundational and has been adapted for the synthesis of various substituted analogues. nih.govacs.org

For instance, Wolf and colleagues detailed two synthetic procedures starting from nitroaniline and cyanamide. researchgate.net One method, closely following Arndt's original work, involves adding concentrated hydrochloric acid to a molten mixture of the reactants. researchgate.net While effective for research purposes, its scalability is limited. researchgate.net An alternative, more amenable to larger scale synthesis, involves the treatment of the aniline (B41778) derivative with phosgene, followed by ammonia, and subsequent cyclization with concentrated sodium hydroxide (B78521) to furnish the substituted 3-amino-1,2,4-benzotriazine-1-oxides. researchgate.net

| Starting Material | Reagents | Product | Yield | Reference |

| 2-Nitroaniline | Cyanamide, cHCl | 3-Aminobenzo[e] Current time information in Bangalore, IN.organic-chemistry.orgorganic-chemistry.orgtriazine-1-oxide | 82-85% | lodz.pl |

| Bicyclic Nitroanilines | Cyanamide, cHCl; then strong base | 3-Aminotriazine 1-oxides | - | nih.gov |

This table summarizes the condensation reaction of 2-nitroaniline and its derivatives with cyanamide to form the 3-amino-1,2,4-benzotriazine 1-oxide core.

The reaction of 1,2-dicarbonyl compounds or their equivalents with thiosemicarbazide (B42300) and related reagents has also been explored for the synthesis of the 1,2,4-benzotriazine core. However, the reaction of 1,2-benzenediamine with thiosemicarbazide under basic conditions has been a subject of debate. While initially reported to form dihydro-1,2,4-benzotriazine-3-thiones, subsequent experimental and theoretical studies have shown that the product is actually benzimidazoline-2-thione. scispace.comresearchgate.nettandfonline.com

More successful applications involve the condensation of substituted hydrazines with appropriate precursors. For example, 2-(t-butyl)-1,2,4-benzotriazine-3(2H)-thiones have been synthesized from isothiocyanates, which undergo ring closure. researchgate.net Additionally, various 1,2,4-triazole-3-thiones, which can be considered related structures, are synthesized through the cyclization of thiosemicarbazide derivatives. semanticscholar.orgrevistabionatura.com

Metal-Catalyzed Cyclization Approaches

In recent years, metal-catalyzed reactions have emerged as powerful tools for the synthesis of complex heterocyclic systems, including 1,2,4-benzotriazines. These methods often offer milder reaction conditions, greater functional group tolerance, and novel pathways to the desired core structure.

Palladium-catalyzed denitrogenative transannulation reactions have provided innovative routes to construct various nitrogen-containing heterocycles. nih.govresearchgate.net This strategy involves the extrusion of a dinitrogen molecule from a triazole or a related precursor, followed by a cycloaddition with a suitable coupling partner. For instance, palladium-catalyzed transannulation of N-aroylbenzotriazoles with internal alkynes has been utilized to synthesize multisubstituted indoles. nih.govthieme-connect.com While not directly forming 1,2,4-benzotriazin-3-amine, this methodology highlights the potential of palladium catalysis in manipulating benzotriazole-related structures. The reaction of 1,2,3-benzotriazin-4(3H)-ones with isocyanides in the presence of a palladium catalyst yields 3-(imino)isoindolin-1-ones, proceeding through an azapalladacycle intermediate formed via denitrogenation. acs.org

Furthermore, palladium-catalyzed denitrogenative functionalizations of benzotriazoles with alkenes and terminal alkynes have been developed to access ortho-amino styrenes and 2-vinylindolines, respectively. researchgate.net These reactions showcase the versatility of palladium catalysis in the C-N bond functionalization of benzotriazoles.

| Benzotriazole (B28993) Derivative | Coupling Partner | Catalyst System | Product | Reference |

| N-Aroylbenzotriazoles | Internal Alkynes | [Pd(PPh3)4] | Multisubstituted Indoles | nih.gov |

| 1,2,3-Benzotriazin-4(3H)-ones | Isocyanides | Palladium catalyst | 3-(Imino)isoindolin-1-ones | acs.org |

| Benzotriazoles | Alkenes | Palladium catalyst | ortho-Amino Styrenes | researchgate.net |

This table highlights various palladium-catalyzed denitrogenative reactions of benzotriazole derivatives.

Copper-catalyzed reactions have proven to be highly effective for the synthesis of 1,2,4-benzotriazines. organic-chemistry.orgorganic-chemistry.orgthieme-connect.com A notable method involves the copper(I) iodide/1H-pyrrole-2-carboxylic acid-catalyzed coupling of o-haloacetanilides and N-Boc hydrazine (B178648) at room temperature. organic-chemistry.orgthieme-connect.com This is followed by an aerobic oxidation and subsequent deprotection and in situ cyclization with trifluoroacetic acid to afford 1,2,4-benzotriazines in excellent yields. organic-chemistry.orgscispace.com This protocol is compatible with a wide array of functional groups. organic-chemistry.org

Another copper-catalyzed approach describes the intermolecular N-arylation of 2-iodoaniline (B362364) and hydrazonoyl chlorides. dntb.gov.uaresearchgate.net This reaction proceeds efficiently in THF at room temperature without the need for a ligand, offering good yields of the corresponding benzo Current time information in Bangalore, IN.organic-chemistry.orgorganic-chemistry.orgtriazine derivatives. dntb.gov.ua

| Starting Materials | Catalyst System | Key Steps | Product | Yield | Reference |

| o-Haloacetanilides, N-Boc hydrazine | CuI/1H-pyrrole-2-carboxylic acid | Coupling, Oxidation, Deprotection, Cyclization | 1,2,4-Benzotriazines | up to 96% | organic-chemistry.orgthieme-connect.com |

| 2-Iodoaniline, Hydrazonoyl chlorides | Copper catalyst | N-arylation, Cyclization | Benzo Current time information in Bangalore, IN.organic-chemistry.orgorganic-chemistry.orgtriazine derivatives | 72-92% | dntb.gov.ua |

This table summarizes copper-catalyzed strategies for the synthesis of the 1,2,4-benzotriazine core.

Derivatization at the 3-Amino Position

The exocyclic amino group at the C3 position of 1,2,4-benzotriazin-3-amine is a key site for synthetic modification, allowing for the introduction of a wide variety of functional groups through reactions like acylation and thiocarbamoylation.

The 3-amino group can be readily acylated to form the corresponding amides. This transformation is typically carried out using standard acylation procedures. For instance, the acylation of the N-oxide derivative 3-amino-1,2,4-benzotriazine 1,4-dioxide (Tirapazamine) with methoxycarbonylchloride under Schotten-Baumann conditions (in a basic medium of cesium carbonate with aqueous dioxane) yields 3-methoxycarbonylamino-1,2,4-benzotriazine 1,4-dioxide. mdpi.com

However, the reactivity can be influenced by the reaction conditions and the specific benzotriazine substrate. In some cases, multiple acylations can occur. The reaction of 3-aminobenzo[e] Current time information in Bangalore, IN.nih.govmdpi.comtriazine with one equivalent of benzoyl chloride in the presence of triethylamine (B128534) resulted in the formation of a dibenzoylated product, with no mono-acylated compound observed. lodz.pl This suggests that the initially formed N-acyl product may be susceptible to further reaction under these conditions.

Table 1: Examples of Acylation Reactions on 3-Amino-1,2,4-benzotriazine Derivatives

| Starting Material | Acylating Agent | Reaction Conditions | Product | Yield | Reference |

| 3-Amino-1,2,4-benzotriazine 1,4-dioxide | Methoxycarbonylchloride | Cs₂CO₃, aq. Dioxane | 3-Methoxycarbonylamino-1,2,4-benzotriazine 1,4-dioxide | 54% | mdpi.com |

| 3-Amino-1,2,4-benzotriazine 1,4-dioxide | Acetyl chloride | Cs₂CO₃, aq. Dioxane | 3-Acetylamino-1,2,4-benzotriazine 1,4-dioxide | 62% | mdpi.com |

| 3-Aminobenzo[e] Current time information in Bangalore, IN.nih.govmdpi.comtriazine | Benzoyl chloride | Et₃N | Dibenzoylated product | - | lodz.pl |

Thiocarbamoylation provides a route to thiourea (B124793) derivatives, which are of interest for their biological activities. This is typically achieved by reacting the 3-amino group with an appropriate isothiocyanate.

A direct example is the synthesis of 3-n-propylthiocarbamoylamino-1,2,4-benzotriazine 1,4-dioxide. mdpi.com This compound was prepared by heating a mixture of 3-amino-1,2,4-benzotriazine 1,4-dioxide with 1-propylisothiocyanate in dioxane. mdpi.com The reaction proceeds via the nucleophilic attack of the exocyclic amino group on the electrophilic carbon of the isothiocyanate, followed by proton transfer to form the stable thiourea linkage. The synthesis of thiourea derivatives is a common strategy for modifying amino-containing heterocyclic compounds to explore their structure-activity relationships. researchgate.netanalis.com.my

Table 2: Synthesis of a Thiourea Derivative of 3-Amino-1,2,4-benzotriazine 1,4-dioxide

| Starting Material | Reagent | Reaction Conditions | Product | Yield | Reference |

| 3-Amino-1,2,4-benzotriazine 1,4-dioxide | 1-Propylisothiocyanate | Dioxane, 100°C, 12h | 3-n-Propylthiocarbamoylamino-1,2,4-benzotriazine 1,4-dioxide | 43% | mdpi.com |

While direct substitution of the 3-amino group is not typical, the 3-position of the benzotriazine ring is readily functionalized with various amines via nucleophilic aromatic substitution, starting from a 3-halo-1,2,4-benzotriazine precursor. This indirect method is a cornerstone for creating diverse libraries of 3-amino substituted benzotriazines. The process generally involves the conversion of 3-amino-1,2,4-benzotriazine or its N-oxide into a 3-chloro or 3-iodo derivative, which then serves as a versatile electrophile for reactions with a wide range of primary and secondary amines. lodz.pl

This strategy allows for the introduction of alkylamino, arylamino, and other amine-containing side chains, significantly expanding the chemical space accessible from the core benzotriazine scaffold.

N-Oxidation and Di-N-oxidation of 1,2,4-Benzotriazin-3-amine

Oxidation of the nitrogen atoms within the 1,2,4-benzotriazine ring is a critical transformation, leading to the formation of mono-N-oxides and di-N-oxides. These N-oxide derivatives, particularly the 1,4-dioxide known as Tirapazamine (B611382), are of significant scientific interest. scispace.comnih.gov The oxidation can be controlled to selectively produce different isomers.

The synthesis of 3-amino-1,2,4-benzotriazine 1-oxide can be achieved through the cyclization of o-nitroaniline derivatives. A common method involves the reaction of 2-nitroaniline with cyanamide in an acidic medium, which leads to the formation of the 1-oxide ring. lodz.plmdpi.com

Further oxidation of the 1-oxide provides a route to the corresponding 1,4-dioxide. Potent oxidizing agents are required for this step. A mixture of hydrogen peroxide and trifluoroacetic acid is frequently used to oxidize 3-amino-1,2,4-benzotriazine 1-oxide to 3-amino-1,2,4-benzotriazine 1,4-dioxide. mdpi.comnih.gov Peracetic acid is another effective reagent for this transformation. nih.gov The resulting di-N-oxide is a stable compound that has been extensively studied. Upon metabolic reduction, the 1,4-dioxide is converted back to the 1-oxide as the major metabolite. nih.gov

Table 3: Methods for the Synthesis of 3-Amino-1,2,4-benzotriazine N-Oxides

| Product | Starting Material(s) | Reagent(s) | Key Transformation | Reference |

| 3-Amino-1,2,4-benzotriazine 1-oxide | 2-Nitroaniline, Cyanamide | Conc. HCl or CF₃COOH/CH₃COOH | Condensation and cyclization | lodz.plmdpi.com |

| 3-Amino-1,2,4-benzotriazine 1,4-dioxide | 3-Amino-1,2,4-benzotriazine 1-oxide | H₂O₂ / CF₃COOH | N-Oxidation | mdpi.com |

| 3-Amino-1,2,4-benzotriazine 1,4-dioxide | 3-Amino-1,2,4-benzotriazine 1-oxide | Peracetic acid | N-Oxidation | nih.gov |

Synthesis of 1,4-Dioxides (Tirapazamine and Analogues)

The oxidation of 1,2,4-benzotriazin-3-amine derivatives, particularly the 1-oxide, to their corresponding 1,4-dioxides is a critical transformation. This process yields Tirapazamine and its analogues, a class of compounds investigated for their preferential toxicity toward hypoxic cells. wikipedia.orgnih.gov The synthesis generally involves the oxidation of a 3-amino-1,2,4-benzotriazine 1-oxide precursor. acs.org Two prominent methods for this N-oxidation are the use of peracetic acid and a combination of hydrogen peroxide with trifluoroacetic anhydride (B1165640).

Peracetic acid is an effective reagent for the oxidation of 3-amino-1,2,4-benzotriazine 1-oxides to the corresponding 1,4-dioxides. epa.govthieme-connect.de This method is a key step in several synthetic routes to Tirapazamine and its analogues. acs.orgnih.gov The reaction typically involves treating the 1-oxide substrate with peracetic acid in a suitable solvent. epa.gov For instance, substituted 3-amino-1,2,4-benzotriazine 1-oxides can be oxidized to the 1,4-dioxide form using peracetic acid, though this can sometimes result in moderate yields after purification from reaction mixtures containing large amounts of peroxides. acs.org

In one synthetic approach, 3-amino-1,2,4-benzotriazine 1-oxide, obtained from the reaction of 1-fluoro-2-nitrobenzene (B31998) or 1,2-dinitrobenzene (B166439) with guanidine, is further oxidized with peracetic acid to produce 3-amino-1,2,4-benzotriazine 1,4-dioxide (Tirapazamine). epa.gov Similarly, tricyclic analogues of Tirapazamine have been successfully synthesized by oxidizing the corresponding 3-aminotriazine 1-oxides with peracetic acid. nih.gov

Table 1: Examples of Peracetic Acid Oxidation

| Starting Material | Product | Reference |

|---|---|---|

| 3-Amino-1,2,4-benzotriazine 1-oxide | 3-Amino-1,2,4-benzotriazine 1,4-dioxide (Tirapazamine) | epa.gov |

| Substituted 3-aminotriazine 1-oxides | Substituted 3-aminotricyclic triazine 1,4-dioxides | nih.gov |

This table is generated based on descriptions of synthetic procedures.

An alternative and potent oxidation method utilizes trifluoroperacetic acid, often prepared in situ by reacting hydrogen peroxide (H₂O₂) with trifluoroacetic anhydride (TFAA). acs.orgnih.govepfl.ch This reagent combination is effective for the N-oxidation of 1,2,4-benzotriazine systems. nih.gov

The procedure involves adding hydrogen peroxide to a solution of TFAA in a solvent like dichloromethane (B109758) at low temperatures (e.g., 0 °C) to generate the peracid. epfl.chsemanticscholar.org This oxidizing mixture is then added to the 1,2,4-benzotriazine substrate. semanticscholar.org For example, the synthesis of N-substituted benzotriazine di-N-oxides involves the oxidation of amine adducts with pertrifluoroacetic acid, where the reaction may take several days to complete with additional portions of TFAA being added. nih.gov This method has also been applied to the synthesis of various substituted 1,4-dioxides from their 1-oxide precursors. acs.org In some cases, the reaction is performed in the presence of trifluoroacetic acid, and the final product is isolated after neutralization. semanticscholar.org

Transformations Involving Dihydro-1,2,4-benzotriazines

Dihydro-1,2,4-benzotriazines are key intermediates in the synthesis and transformation of benzotriazine derivatives. They can be accessed via the reduction of precursors like 2-nitrophenylhydrazones and can be subsequently oxidized or used in the construction of more complex fused-ring systems. mdpi.comscispace.com

A general and versatile method for synthesizing 3,4-dihydro-1,2,4-benzotriazines involves the reduction of 2-nitrophenylhydrazones derived from various aldehydes and ketones. mdpi.comresearchgate.netnih.gov The process consists of two main steps:

Reduction of the Nitro Group: The nitro group of the 2-nitrophenylhydrazone is reduced to an amino group. This can be achieved through various methods, with catalytic hydrogenation over palladium on carbon (Pd/C) being a preferred method that yields quantitative results and avoids side reactions. mdpi.comresearchgate.net Other reducing agents like sodium dithionite (B78146) have also been used. mdpi.comnih.govnih.gov

Cyclization and Oxidation: The resulting 2-aminophenylhydrazone undergoes a spontaneous or acid-catalyzed intramolecular cyclization, where the newly formed amino group attacks the hydrazone carbon to form a 1,2,3,4-tetrahydro-1,2,4-benzotriazine intermediate. scispace.comnih.gov This tetrahydro derivative is readily oxidized by air to the more stable 3,4-dihydro-1,2,4-benzotriazine. mdpi.comscispace.com Further oxidation can lead to the fully aromatic 1,2,4-benzotriazine. scispace.comresearchgate.net

This sequence provides access to a wide array of 3-substituted and 3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazines. mdpi.comnih.gov

Table 2: Synthesis of Dihydro-1,2,4-benzotriazines from 2-Nitrophenylhydrazones | 2-Nitrophenylhydrazone Precursor | Key Steps | Product | Reference | | --- | --- | --- | | Cyclohexanone (B45756) 2-nitrophenylhydrazone | 1. Reduction (e.g., Sodium dithionite or catalytic hydrogenation) 2. Intramolecular cyclization 3. Air oxidation | Cyclohexane-3-spiro-3,4-dihydro-1,2,4-benzotriazine | mdpi.comnih.govnih.gov | | Aldehyde 2-nitrophenylhydrazones | 1. Reduction 2. Cyclization 3. Air oxidation | 3-Substituted 3,4-dihydro-1,2,4-benzotriazines (readily oxidized to aromatic benzotriazines) | scispace.comresearchgate.net | | Ketone 2-nitrophenylhydrazones | 1. Reduction 2. Cyclization 3. Air oxidation | 3,3-Disubstituted 3,4-dihydro-1,2,4-benzotriazines | mdpi.comnih.gov |

This table is generated based on descriptions of synthetic procedures.

Spiro-fused dihydro-1,2,4-benzotriazines represent a significant class of compounds synthesized from dihydro-1,2,4-benzotriazine precursors. A primary route to these systems involves the use of cyclic ketones in the aforementioned reduction-cyclization sequence. mdpi.comnih.gov

The process starts with a 2-nitrophenylhydrazone derived from a cyclic ketone, such as cyclohexanone or a substituted piperidone. mdpi.comscispace.com Reduction of the nitro group to an amine is followed by an intramolecular cyclization that forms a spirocyclic junction at the C3 position of the resulting dihydro-1,2,4-benzotriazine ring. nih.gov For example, the reduction of cyclohexanone 2-nitrophenylhydrazone leads to the formation of cyclohexane-3-spiro-3,4-dihydro-1,2,4-benzotriazine. mdpi.comnih.govnih.gov This strategy has been extended to synthesize a variety of spiro derivatives, including those incorporating piperidine (B6355638) rings, which have been explored for their pharmacological activities. mdpi.comnih.gov

Table 3: Examples of Spiro-Fused Dihydro-1,2,4-benzotriazine Synthesis

| Starting Hydrazone | Key Reagents/Conditions | Spiro-Fused Product | Reference |

|---|---|---|---|

| Cyclohexanone 2-nitrophenylhydrazone | Sodium dithionite reduction, air oxidation | Cyclohexane-3-spiro-3,4-dihydro-1,2,4-benzotriazine | mdpi.comnih.govnih.gov |

| 1-Substituted-4-piperidone 2-nitrophenylhydrazones | Catalytic hydrogenation (Pd/C), air oxidation | Spiro[3,4-dihydro-1,2,4-benzotriazine-3,4'-(1'-substituted)piperidines] | scispace.comnih.gov |

This table is generated based on descriptions of synthetic procedures.

Functional Group Interconversions and Advanced Coupling Reactions

Functional group interconversion (FGI) is a key strategy for modifying the core structure of 1,2,4-benzotriazin-3-amine to generate diverse analogues. imperial.ac.uk These transformations can involve modifications of the 3-amino group or substitutions on the benzotriazine ring system.

Derivatization of the 3-amino group of Tirapazamine and its analogues has been explored to modulate their biological properties. For example, new Tirapazamine derivatives have been synthesized with various substituents at the 3-amine position. mdpi.com These include acetyl and methoxycarbonyl groups, which can be introduced through standard acylation procedures. mdpi.com

Advanced coupling reactions can also be employed to construct the benzotriazine core. For instance, a copper-catalyzed coupling of 2-haloaryl amides with N-protected hydrazine can form N'-arylated intermediates. scispace.comresearchgate.net Subsequent oxidation and deprotection with an acid like trifluoroacetic acid (TFA) leads to in situ cyclization, affording 1,2,4-benzotriazines in high yields. scispace.com While not starting from 1,2,4-benzotriazin-3-amine, these modern synthetic methods highlight the advanced strategies available for accessing this heterocyclic system, which can then undergo further functionalization.

Iii. Spectroscopic Characterization and Advanced Analytical Techniques in 1,2,4 Benzotriazin 3 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of 1,2,4-Benzotriazin-3-amine. nih.govresearchgate.net Through one-dimensional (1D) and two-dimensional (2D) NMR experiments, researchers can map the precise connectivity and chemical environment of each atom in the molecule. nih.gov

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms within the 1,2,4-Benzotriazin-3-amine molecule. The spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling).

In a typical ¹H NMR spectrum of 1,2,4-Benzotriazin-3-amine, the protons on the fused benzene (B151609) ring appear as a complex multiplet in the aromatic region (approximately δ 7.0-8.5 ppm). mdpi.comthieme-connect.com The protons of the amino (-NH₂) group typically appear as a broad singlet, the chemical shift of which can be variable depending on the solvent and concentration. thieme-connect.com For instance, in a mixture of deuterated chloroform (B151607) (CDCl₃) and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the NH₂ protons have been observed as a broad singlet at δ = 6.02 ppm. thieme-connect.com The specific chemical shifts and coupling constants (J values) for the aromatic protons are critical for confirming the substitution pattern on the benzotriazine core. nih.govresearchgate.net

Table 1: Representative ¹H NMR Spectral Data for 1,2,4-Benzotriazine (B1219565) Derivatives This table presents data for related compounds to illustrate typical chemical shifts. Specific values for the parent compound may vary.

| Compound | Solvent | Proton Assignment | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| 3-Propionylamino-1,2,4-benzotriazine 1,4-dioxide | CDCl₃ | H5 and H8 | 8.61 (d) | 4.9 |

| H6 | 8.48 (t) | 4.9 | ||

| H7 | 7.48 (t) | 4.9 | ||

| NH | 8.96 (bs) | - | ||

| 3-Ethoxycarbonylamino-1,2,4-benzotriazine 1,4-dioxide | CDCl₃ | H5 and H8 | 8.51 (d) | 7.9 |

| H6 | 8.35 (t) | 4.7 | ||

| H7 | 7.18 (t) | 4.7 |

d = doublet, t = triplet, bs = broad singlet

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in 1,2,4-Benzotriazin-3-amine produces a distinct signal, allowing for a direct count of non-equivalent carbons. libretexts.org Complete ¹³C NMR assignments have been established for 3-amino-1,2,4-benzotriazine, confirming the molecular structure. nih.govresearchgate.net The chemical shifts in the ¹³C NMR spectrum are indicative of the carbon's hybridization and electronic environment. Carbons in the aromatic ring typically resonate in the δ 110-140 ppm range, while the carbon atoms of the triazine ring (C3, C4a, C8a) appear at distinct, often lower-field, positions due to the influence of the adjacent nitrogen atoms. nih.govnih.gov For example, the carbon atom C3, directly attached to three nitrogen atoms, would be expected to have a characteristic chemical shift.

Table 2: Representative ¹³C NMR Spectral Data for a 1,2,4-Benzotriazine Derivative This table presents data for a related compound to illustrate typical chemical shifts.

| Compound | Solvent | Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|---|---|

| N¹-(1,4-Dioxido-1,2,4-benzotriazine-3-yl)-1,2-ethanediamine | DMSO-d₆ | Aromatic & Triazine Carbons | 150.5, 138.7, 136.1, 130.7, 127.9, 121.5, 117.5 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental formula of a molecule. mdpi.comthieme-connect.com For 1,2,4-Benzotriazin-3-amine (C₇H₆N₄), the calculated monoisotopic mass is 146.059246208 Da. nih.gov HRMS analysis would yield a measured m/z value very close to this theoretical value, typically for the protonated molecule [M+H]⁺ (m/z 147.06653). uni.lu This high degree of accuracy is crucial for confirming the identity of the compound and distinguishing it from other isomers or compounds with the same nominal mass. nih.gov

Table 3: HRMS Data for 1,2,4-Benzotriazin-3-amine

| Ion | Calculated m/z |

|---|---|

| [M] | 146.05925 |

| [M+H]⁺ | 147.06653 |

| [M+Na]⁺ | 169.04847 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. acs.org The IR spectrum of 1,2,4-Benzotriazin-3-amine displays characteristic absorption bands that confirm the presence of its key structural features. nih.gov

Key expected absorptions include:

N-H Stretching: The amino group (-NH₂) typically shows one or two sharp bands in the region of 3300-3500 cm⁻¹.

Aromatic C-H Stretching: Absorption just above 3000 cm⁻¹ is characteristic of the C-H bonds on the benzene ring.

C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the benzotriazine ring system appear in the 1500-1650 cm⁻¹ region. arkat-usa.org

N-H Bending: The scissoring vibration of the -NH₂ group is typically observed around 1600 cm⁻¹.

These characteristic bands provide a molecular fingerprint, aiding in the structural confirmation of the compound. nih.gov

UV-Visible Spectroscopy for Electronic Transitions and Redox Behavior

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. nih.gov The resulting spectrum provides information about the electronic structure and conjugation within the molecule. The UV-Vis spectrum of 1,2,4-Benzotriazin-3-amine and its derivatives is characterized by absorption maxima (λ_max) that reflect the π-electron system of the heterocyclic core. arkat-usa.org

This technique is particularly valuable for studying the redox behavior of benzotriazines. ubc.ca The reduction of the benzotriazine ring system, for example, leads to the formation of radical species that have distinct absorption spectra. ubc.ca By monitoring the changes in the UV-Vis spectrum over time or upon addition of reducing agents, researchers can investigate the mechanisms of redox reactions, identify transient radical intermediates, and study the kinetics of these processes. ubc.caresearchgate.net For example, the one-electron reduction of tirapazamine (B611382), a dioxide derivative of 1,2,4-Benzotriazin-3-amine, results in the formation of a radical anion whose protonation and subsequent reactions can be followed by monitoring changes in absorbance at specific wavelengths. ubc.ca The concentration of the compound in solution can also be quantified using a standard curve based on its UV-Vis absorbance. rsc.org

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which collectively dictate the solid-state conformation and packing of molecules. While a complete crystal structure for the parent 1,2,4-benzotriazin-3-amine is not extensively detailed in publicly available literature, numerous crystallographic studies on its derivatives have been conducted. These studies offer profound insights into the structural characteristics of the 1,2,4-benzotriazine core.

Detailed research on analogues, such as N-oxides and C3-substituted derivatives, reveals a generally planar geometry for the benzotriazine ring system, a feature consistent with its aromatic character. thieme-connect.de The planarity of this heterocyclic scaffold is a crucial determinant of its electronic properties and potential for π–π stacking interactions in the solid state.

Crystallographic analyses of various derivatives have been instrumental in understanding how substitutions on the benzotriazine ring influence molecular conformation and crystal packing. For instance, studies on 3-alkyl-1,2,4-benzotriazine 1,4-di-N-oxides have been pursued to understand their structure-activity relationships as potential antitumor agents. nih.govmissouri.edu

One such derivative, 3-cyclopropyl-1,2,4-benzotriazine 1,4-di-N-oxide, was synthesized and its structure elucidated by X-ray diffraction. nih.govmissouri.edu The analysis provided precise data on its unit cell and spatial arrangement. nih.govmissouri.edu Similarly, the crystal structures of the 1-oxide and 2-oxide of 3-methyl-1,2,4-benzotriazine were determined to characterize the metabolites of related bioreductive drugs. researchgate.net These studies not only confirmed the molecular structures but also provided a basis for understanding their metabolic pathways. researchgate.net

Furthermore, the crystal structure of 3-amino-1,2,4-benzotriazine 4-oxide, a metabolite of the antitumor drug tirapazamine, was unambiguously characterized using X-ray crystallography, among other techniques. nih.gov This was critical in distinguishing it from its 1-oxide isomer and understanding its role in the biological activity of the parent compound. nih.gov

The data from these crystallographic studies are summarized in the tables below, providing a comparative look at the solid-state structures of compounds containing the core 1,2,4-benzotriazine framework.

Table 1: Crystallographic Data for 1,2,4-Benzotriazine Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

|---|---|---|---|---|---|---|---|---|

| N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine 1-oxide | C₁₀H₁₂N₄O | Triclinic | P1 | 7.3885 | 8.072 | 9.2976 | - | - |

| 3-Cyclopropyl-1,2,4-benzotriazine 1,4-di-N-oxide | C₁₀H₁₀N₃O₂ | Monoclinic | C2/c | 16.6306 | 7.799 | 16.0113 | 119.0440 | 8 |

| 3-Methyl-1,2,4-benzotriazine 1-oxide | C₈H₇N₃O | Monoclinic | P2₁/c | 9.0466 | 10.5959 | 7.8981 | 98.4940 | 4 |

| 3-Methyl-1,2,4-benzotriazine 2-oxide | C₈H₇N₃O | Monoclinic | P2₁/c | 5.7193 | 9.3774 | 13.8427 | 101.6370 | 4 |

Data sourced from multiple studies. nih.govmissouri.eduresearchgate.net

Detailed analysis of these crystal structures often reveals significant intermolecular interactions, such as hydrogen bonding. In the crystal lattice of N,N,7-trimethyl-1,2,4-benzotriazin-3-amine 1-oxide, for example, intermolecular hydrogen bonds are observed between the N1–H group and the oxygen atoms of adjacent molecules, with a notable N–H···O distance of 2.02 Å. These interactions are fundamental to the stability of the crystal packing.

The bond lengths within the benzotriazine core provide further evidence of its electronic structure. Aromatic C–N bonds in the triazine ring of derivatives are typically found to be around 1.33 Å, which is consistent with delocalized π-electron density. The specific bond lengths and angles can, however, be influenced by the nature and position of substituents, as well as the presence of N-oxide groups, which can alter the electronic distribution within the ring system.

Iv. Computational Chemistry and Mechanistic Insights into 1,2,4 Benzotriazin 3 Amine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been extensively employed to investigate the electronic and structural properties of 1,2,4-benzotriazin-3-amine and related compounds. These studies provide a theoretical framework for understanding their chemical behavior and reactivity.

Electron-Accepting Potency Calculations

DFT calculations have been instrumental in quantifying the electron-accepting potency of 1,2,4-benzotriazin-3-amine derivatives. For instance, in a study on the antitumor drug tirapazamine (B611382) (3-amino-1,2,4-benzotriazine-1,4-dioxide) and its analogues, DFT computations were used to determine their electron-accepting potencies. vu.ltresearchgate.net The research revealed that for a structurally uniform set of these compounds, their activity tended to increase with a higher electron-accepting potency. vu.ltresearchgate.net This highlights the importance of the electronic properties of the benzotriazine core in its biological activity.

Structural modifications to the 1,2,4-benzotriazin-7(1H)-one core have been shown to significantly impact its electron-accepting capabilities. acs.org By replacing certain groups at the N1, C3, and C7 positions, researchers were able to create analogues with substantially improved electron affinities, as determined by both cyclic voltammetry and computational studies. acs.org The most electron-deficient analogues, which combined ylidenemalononitrile groups at C7 with trifluoromethyl groups at C3, exhibited first reduction potentials of approximately -0.65 V. acs.org

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) analysis, a key component of DFT studies, provides insights into the chemical reactivity and kinetic stability of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining how a molecule interacts with other species.

Computational studies on the benzotriazinone core have shown significant molecular orbital density on the N1 positions in both the HOMO and LUMO. acs.org However, a nodal point exists at the C3 position of the LUMO. acs.org This finding suggests that substitutions at the N1 and C3 positions will have a more pronounced effect on the energy of the HOMO than on the LUMO. acs.org The FMO energies for some of the more electron-deficient analogues were found to be similar to known electron acceptors, suggesting their potential use as electron-accepting components in electronic devices. acs.org

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to the chemical reactivity and kinetic stability of the molecule. |

Molecular Electrostatic Potential Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps display different colors to represent varying electrostatic potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). researchgate.net

MEP studies on related benzotriazine derivatives have shown that the presence of strong and partial positive charges on functional groups can facilitate interactions within enzyme cavities. researchgate.net The analysis of MEP surfaces helps in understanding noncovalent interactions, which are crucial in biological systems. ias.ac.in Variations in substituents on the benzene (B151609) ring can significantly alter the surface electrostatic potential, thereby influencing the types of noncovalent interactions the molecule can engage in. ias.ac.in

Elucidation of Reaction Mechanisms

DFT calculations have been employed to elucidate the mechanisms of chemical reactions involving benzotriazine derivatives. For example, the mechanism by which 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine) and its analogues generate oxidizing radicals after one-electron reduction has been investigated. nih.gov These studies provide a detailed understanding of the elementary steps involved in the reaction, including the protonation of the radical anions and subsequent first-order reactions. nih.gov

Furthermore, DFT has been used to study the key Cp*Co(III)-catalyzed C-H amidation step in a one-pot procedure for preparing substituted 1,2,3-benzotriazin-4(3H)-one derivatives, providing a full elucidation of the reaction mechanism. shu.ac.uk

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as a 1,2,4-benzotriazin-3-amine derivative, might interact with a biological target, typically a protein.

Ligand-Protein Interactions and Binding Affinities

Molecular docking studies have been performed on various benzotriazine derivatives to investigate their binding affinities and interactions with specific protein targets. For example, docking simulations of some new benzotriazinone derivatives with the E. coli Fab-H receptor and Vitamin D receptor have been conducted to evaluate their potential as antibacterial and anticancer agents, respectively. researchgate.net

These studies provide detailed information about the binding modes and key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. researchgate.netacs.org For instance, in one study, a synthesized benzotriazinone derivative was shown to form two hydrogen bonds with the amino acid residues His 305 and His 379 of a target receptor. researchgate.netacs.org The number and nature of these interactions, along with the calculated binding affinity (often expressed as a docking score), provide a rational basis for the observed biological activity and guide the design of more potent inhibitors. nih.gov

| Compound | Target Protein | Key Interacting Residues | Binding Affinity (Example) |

| Benzotriazinone Derivative (3) | Model Receptor | His 305, His 379 | Good |

| Benzotriazinone Derivative (13b) | Model Receptor | Asn 274 | Good |

| Benzotriazinone Derivative (11e) | Model Receptor | Ser 237, Arg 274, Tyr 143 | Good |

Redox Potential Calculations and Electrochemical Behavior

The electrochemical properties of 1,2,4-benzotriazin-3-amine derivatives, especially the 1,4-dioxides like tirapazamine, are central to their biological activity. Computational and experimental methods have been employed to determine their redox potentials, which dictate their ability to accept electrons and initiate radical-based chemical pathways.

The one-electron reduction potential (E(1)) is a crucial parameter for 1,2,4-benzotriazin-3-amine 1,4-dioxides. It measures the tendency of the compound to accept an electron, forming a radical anion. This initial reduction step is a key activation mechanism for their biological function.

Pulse radiolysis has been a primary technique for determining these potentials. For the lead compound tirapazamine (3-amino-1,2,4-benzotriazine 1,4-dioxide), the one-electron reduction potential at pH 7 [E₇(T/T⁻)] has been determined to be approximately -0.45 V to -0.46 V versus the Normal Hydrogen Electrode (NHE). acs.orgnih.govnih.gov Studies on a wide array of analogues with different substituents on the benzene ring have shown that these E(1) values can be systematically varied, ranging from -240 mV to -670 mV. acs.orgnih.gov

Following the initial one-electron reduction and subsequent protonation, a highly oxidizing benzotriazinyl radical can be formed. ubc.capsu.edu The one-electron reduction potential of this oxidizing radical, E(B•,H+/B), is significantly higher, with values reported to be in the range of +0.94 V to +1.31 V. ubc.canih.gov For the benzotriazinyl radical derived from tirapazamine, a specific value of +1.32 V has been reported. psu.edu This high potential indicates that the benzotriazinyl radical is a potent oxidizing species capable of reacting with biological molecules like DNA. psu.eduacs.org

| Compound/Species | Parameter | Potential (V vs. NHE) | Reference |

|---|---|---|---|

| Tirapazamine (TPZ) | E(1) / E₇(T/T⁻) | -0.45 to -0.46 | acs.org, nih.gov, nih.gov |

| Substituted TPZ Analogues | E(1) | -0.24 to -0.67 | acs.org, nih.gov |

| Oxidizing Benzotriazinyl Radicals (from TPZ analogues) | E(B•,H+/B) | +0.94 to +1.31 | ubc.ca, nih.gov |

| Benzotriazinyl Radical (from TPZ) | E(B•,H+/B) | +1.32 | psu.edu |

The wide range of reduction potentials observed for substituted 1,2,4-benzotriazin-3-amine 1,4-dioxides is directly related to the electronic properties of the substituents on the benzotriazine ring. A strong correlation has been established between the one-electron reduction potentials (E(1)) and the Hammett sigma (σ) constants of the substituents at the 5-, 6-, 7-, and 8-positions. acs.orgnih.gov

The Hammett equation describes a linear free-energy relationship, and in this context, it demonstrates that electron-withdrawing groups (which have positive σ values) make the reduction potential less negative (i.e., the compound is easier to reduce). wikipedia.org Conversely, electron-donating groups (with negative σ values) make the reduction potential more negative. wikipedia.org This relationship is crucial for structure-activity relationship (SAR) studies, as it allows for the rational design of analogues with tailored redox properties. acs.orgnih.gov For instance, electron-withdrawing substituents that increase the E(1) value have been shown to increase the compound's toxicity under aerobic conditions. acs.orgnih.gov Similarly, the one-electron reduction potentials of the secondary benzotriazinyl radicals also show a dependence on the Hammett σₚ parameter. researchgate.net

Simulation of Radical Intermediates and Reaction Pathways

Upon one-electron reduction, 1,2,4-benzotriazin-3-amine 1,4-dioxides form radical anions that are key to their mechanism of action. Computational modeling and experimental studies like pulse radiolysis have been instrumental in simulating and understanding the subsequent formation and reactivity of various radical intermediates.

The prevailing mechanistic hypothesis suggests that after the initial one-electron reduction, the resulting radical anion undergoes protonation followed by the elimination of a water molecule to form a neutral benzotriazinyl radical. ubc.capsu.edu This species is a potent oxidizing agent, a property attributed to its high reduction potential. psu.edu

The reactivity of this benzotriazinyl radical has been demonstrated through its interactions with biologically relevant molecules. For example, the benzotriazinyl radical of tirapazamine was found to oxidize dGMP (a component of DNA) and the DNA sugar model 2-deoxyribose with high rate constants of (1.4 ± 0.2) x 10⁸ M⁻¹ s⁻¹ and (3.7 ± 0.5) x 10⁶ M⁻¹ s⁻¹, respectively. ubc.canih.gov This reactivity provides a chemical basis for the DNA damage observed with these compounds. acs.org The rate of oxidation of 2-deoxyribose and the subsequent radical yield increase with the one-electron reduction potentials of the benzotriazinyl radicals. acs.org

However, it is important to note that this mechanism is not universally accepted. Some studies, using isotopic labeling, found evidence that argues against the formation of a benzotriazinyl radical intermediate, proposing instead a mechanism involving the release of a hydroxyl radical (•OH) from the activated drug radical. acs.org Other computational studies have explored various potential reaction pathways, including N-OH bond homolysis and triazene (B1217601) ring-opening, suggesting a complex chemical landscape. nih.govmst.edu

The radical anion formed upon the one-electron reduction of a 1,2,4-benzotriazin-3-amine 1,4-dioxide can be protonated. The pH of the environment and the specific pKa of the radical determine its protonation state. ubc.canih.gov This protonation is a critical step, as it is the precursor to the formation of the ultimate oxidizing species. ubc.ca

Studies have measured the pKa values for the radical anions of tirapazamine and several of its analogues. ubc.canih.gov These values typically fall within the range of 6.1 to 6.6, indicating that at physiological pH (~7.4), a significant portion of the radical anions will exist in their protonated, neutral radical form. ubc.canih.gov For instance, the radical anion of tirapazamine has a reported pKa of approximately 6.1-6.2. ubc.ca Another study determined the pKa for the tirapazamine radical to be 5.6 by examining the pH dependence of the reduction potential. nih.gov Computational studies suggest that protonation can occur at either the N1-oxide or the N4-oxide oxygen atom. nih.gov

| Compound | Substituent | Radical pKa (pKr) | Reference |

|---|---|---|---|

| Tirapazamine | -H | 6.19 ± 0.05 | ubc.ca, nih.gov |

| Tirapazamine Analogue | 6-methoxy | 6.10 ± 0.03 | ubc.ca, nih.gov |

| Tirapazamine Analogue | 7-dimethylamino | 6.45 ± 0.04 | ubc.ca, nih.gov |

| Tirapazamine Analogue | 8-methyl | 6.60 ± 0.04 | ubc.ca, nih.gov |

| Tirapazamine | -H | 5.6 ± 0.2 | nih.gov |

V. Structure Activity Relationship Sar Studies of 1,2,4 Benzotriazin 3 Amine Derivatives

Impact of Substituents on Biological Activity

Systematic variation of substituents on the benzene (B151609) ring (positions 5, 6, 7, and 8) of 1,2,4-benzotriazin-3-amine analogues has been a key strategy to modulate their activity. These modifications impact the electronic, steric, and hydrophobic properties of the molecule, which in turn affect biological outcomes such as potency and selectivity. nih.gov

The electronic properties of substituents on the benzene portion of the 1,2,4-benzotriazine (B1219565) ring play a critical role in determining the potency of these compounds, particularly for derivatives designed as bioreductive hypoxic cytotoxins like Tirapazamine (B611382) (TPZ). nih.govnih.gov

Research on a series of 34 Tirapazamine analogues demonstrated a strong correlation between the one-electron reduction potential (E(1)) and cytotoxic activity. nih.gov The E(1) value, which is a measure of the compound's electron affinity, was found to correlate well with the Hammett sigma (σ) electronic parameter of the substituents at all four positions (5, 6, 7, and 8). nih.gov Key findings from these studies include:

Electron-withdrawing groups (e.g., halo- and trifluoromethyl-) generally increase the E(1) value (make it less negative), which leads to increased aerobic cytotoxic potency. nih.gov Hypoxic cytotoxicity also tends to increase with a higher E(1), reaching a maximum for derivatives with E(1) values between approximately -370 to -400 mV. nih.govacs.org

Electron-donating groups (e.g., dimethylamino) result in analogues that are less soluble than the parent compound, TPZ. nih.gov

For Src kinase inhibitors based on the benzotriazine scaffold, studies have indicated that the presence of electron-withdrawing groups adjacent to the aryl linker region enhances inhibitory activity. nih.gov

The following table summarizes the effect of different substituents on the one-electron reduction potential (E(1)), a key electronic parameter linked to biological activity. nih.gov

| Position | Substituent | E(1) vs NHE (mV) | Electronic Effect |

| - | H (Tirapazamine) | -456 | Reference |

| 7 | Cl | -401 | Electron-withdrawing |

| 8 | CF₃ | -372 | Strongly Electron-withdrawing |

| 7 | OMe | -502 | Electron-donating |

| 7 | NMe₂ | -589 | Strongly Electron-donating |

While electronic effects are often dominant, steric and hydrophobic factors also contribute significantly to the biological activity profile.

Steric Effects: 3D-QSAR studies on benzotriazine-based Src inhibitors revealed that small steric volumes in the hydrophobic region are favorable for increasing inhibitory activity. nih.gov Conversely, the introduction of a bulky substituent, such as an isopropyl group, into related heterocyclic systems has been shown to increase antibacterial activity in some cases, indicating that the optimal steric bulk is target-dependent. nih.gov

The substituent at the 3-position of the 1,2,4-benzotriazine ring is a critical determinant of biological activity and selectivity. nih.gov Modifications at this position can significantly alter the molecule's electronic structure, hydrophilic-lipophilic balance, and receptor binding capability. nih.gov

A detailed investigation into a series of 19 different C(3)-substituted benzo[e] nih.govnih.govnih.govtriazines revealed a significant effect of the substituent on the electronic structure of the heterocyclic ring. lodz.plnih.gov This study found a good correlation between the 1H NMR chemical shift and the substituent's Hammett constant (σp), confirming the strong electronic influence of this position. lodz.plnih.gov

| 3-Position Substituent | Type |

| -NHPh (Anilino) | Amine |

| Morpholine | Amine |

| -OEt (Ethoxy) | Alkoxide |

| -CN (Cyano) | Electron-withdrawing |

| -Ph (Phenyl) | Aryl |

| -C₅H₁₁ (Pentyl) | Alkyl |

Furthermore, SAR studies on Tirapazamine analogues highlight the importance of the 3-amino group. A derivative known as SR 4482, which lacks any substituent at the 3-position, was found to be more toxic to hypoxic cells in vitro than the 3-amino substituted SR 4233 (Tirapazamine). nih.gov This suggests that the 3-amino group is not essential for hypoxic cytotoxicity and that its removal can even enhance this specific activity, representing a distinct subseries of 1,2,4-benzotriazines with a different SAR profile. nih.gov

Substituent Effects at 5-, 6-, 7-, and 8-Positions

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities.

A three-dimensional QSAR (3D-QSAR) study was performed on a series of 72 benzotriazine derivatives to understand their activity as Src kinase inhibitors. nih.gov This study utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which are powerful methods for correlating the 3D steric, electrostatic, and hydrophobic properties of molecules with their biological potency. nih.govresearchgate.net

The statistical significance of the generated models was high, indicating strong predictive power. nih.gov The CoMSIA model, which included steric, hydrophobic, and H-bond donor fields, was particularly robust. nanobioletters.com

Statistical Validation of 3D-QSAR Models for Benzotriazine-based Src Inhibitors nih.gov

| Model | q² (Cross-validated R²) | R² (Non-cross-validated) | F value | Predictive Power |

|---|---|---|---|---|

| CoMFA | 0.526 | 0.781 | 88.132 | Good |

The contour maps generated from these models provided crucial insights, indicating that Src inhibitory activity is increased by:

Small steric volumes in the hydrophobic region. nih.gov

The presence of electron-withdrawing groups near the aryl linker region. nih.gov

Placing atoms close to the solvent-accessible region. nih.gov

These findings led to the successful design of new compounds with higher predicted activity, validating the utility of the QSAR models for guiding further drug development. nih.gov

The descriptors used in advanced QSAR models are often derived from quantum mechanical calculations, which provide a detailed picture of a molecule's electronic properties. nih.govucsb.edu These descriptors quantify aspects of chemical reactivity and intermolecular interactions that govern biological activity. nih.govuobasrah.edu.iq

The steric and electrostatic fields used in the CoMFA and CoMSIA analyses of benzotriazine derivatives are themselves quantum mechanically derived descriptors. nih.gov QSAR studies on related heterocyclic compounds have successfully used a variety of quantum chemical descriptors to predict biological activity. uobasrah.edu.iqnih.gov These descriptors can include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) relate to a molecule's ability to donate or accept electrons, respectively. ucsb.edumdpi.com

HOMO-LUMO Gap (ΔΕ): This energy gap is an indicator of molecular stability and reactivity. uobasrah.edu.iq

Atomic Charges: The distribution of charge on the atoms of a molecule can determine its electrostatic interactions with a biological target. uobasrah.edu.iq

The successful application of these descriptors in QSAR models for various biological targets underscores their importance in understanding and predicting the activity of compounds like 1,2,4-benzotriazin-3-amine derivatives. uobasrah.edu.iqnih.gov

Common Quantum Mechanical Descriptors in QSAR

| Descriptor | Abbreviation | Represents |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Electron-donating ability (nucleophilicity) |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Electron-accepting ability (electrophilicity) |

| HOMO-LUMO Energy Gap | ΔΕ | Chemical reactivity and stability |

| Dipole Moment | µ | Polarity and charge distribution |

Influence of N-Oxide Moieties on SAR

The 1,4-dioxide functionality is a critical structural feature for the hypoxia-selective cytotoxic activity of 1,2,4-benzotriazin-3-amine derivatives. The parent compound for this class is Tirapazamine (TPZ), chemically known as 1,2,4-benzotriazin-3-amine 1,4-dioxide. capes.gov.brnih.govnih.gov This N-oxide arrangement allows the molecule to function as a bioreductive prodrug, which is selectively activated under the low-oxygen (hypoxic) conditions characteristic of solid tumors. researchgate.netnih.gov

The mechanism of action hinges on the one-electron reduction of the N-oxide group. researchgate.netnih.gov In hypoxic environments, enzymatic reduction transforms the 1,4-dioxide into an oxygen-sensitive drug radical. researchgate.net This radical species is highly reactive and can lead to oxidatively generated DNA damage, including DNA strand breaks and the poisoning of topoisomerase II, ultimately causing cell death. researchgate.netnih.gov The selective toxicity of these compounds arises because, in well-oxygenated (normoxic) tissues, the radical is rapidly re-oxidized back to the non-toxic parent compound, thus sparing healthy cells.

Extensive structure-activity relationship (SAR) studies have been conducted on 1,2,4-benzotriazin-3-amine 1,4-dioxides (BTOs) to optimize their potency, solubility, and therapeutic index. capes.gov.brnih.gov Research has primarily focused on modifying the benzene ring (A-ring) at the 5-, 6-, 7-, and 8-positions to modulate the compound's physicochemical properties, particularly its one-electron reduction potential (E(1)). capes.gov.br

The one-electron reduction potential is a key determinant of biological activity. capes.gov.brnih.gov Studies have shown a strong correlation between the E(1) value and both aerobic and hypoxic cytotoxicity. capes.gov.br

Electron-withdrawing groups (e.g., halo- and trifluoromethyl substituents) increase the electron affinity of the molecule. This leads to a higher (less negative) reduction potential, which generally increases both aerobic and hypoxic cytotoxicity. capes.gov.br

Electron-donating groups (e.g., dimethylamino) decrease the electron affinity, resulting in a lower reduction potential and typically lower cytotoxicity. capes.gov.br

Maximum hypoxic cytotoxicity was observed for BTO derivatives with E(1) values in the range of approximately -370 to -400 mV. capes.gov.br The parent compound, Tirapazamine, has an E(1) value of -456 mV. capes.gov.br While increasing the reduction potential generally enhances hypoxic potency, it can also lead to increased aerobic toxicity, potentially narrowing the therapeutic window. capes.gov.br Therefore, the goal of SAR studies is to find a balance that maximizes hypoxic cell killing while minimizing toxicity to normal tissues. acs.org

The data below illustrates the relationship between the substituent on the benzotriazine ring, the one-electron reduction potential, and the resulting biological activity in mouse SCCVII tumor cells.

| Substituent | Position | E(1) (mV) | Relative Hypoxic Toxicity (RHT) | Hypoxic Cytotoxicity Ratio (HCR) |

|---|---|---|---|---|

| H (Tirapazamine) | - | -456 | 1.0 | 102 |

| 7-F | 7 | -400 | 3.9 | 110 |

| 7-Cl | 7 | -395 | 3.5 | 102 |

| 7-Br | 7 | -385 | 3.0 | 81 |

| 7-CF3 | 7 | -370 | 3.2 | 70 |

| 6-Cl | 6 | -390 | 2.7 | 100 |

| 8-Cl | 8 | -395 | 2.1 | 56 |

| 5-Cl | 5 | -385 | 1.8 | 42 |

| 7-Me | 7 | -485 | 0.6 | 105 |

| 8-NMe2 | 8 | -670 | 0.01 | 11 |

Data sourced from Hay et al., J Med Chem. 2003. capes.gov.br

E(1): One-electron reduction potential.

RHT: Relative Hypoxic Toxicity, compared to Tirapazamine (RHT = 1.0).

HCR: Hypoxic Cytotoxicity Ratio (C10 aerobic / C10 hypoxic), a measure of hypoxia selectivity.

These findings confirm that the 1,4-dioxide moiety is essential for the bioreductive mechanism and that modifying the electronic properties of the benzotriazine ring system allows for the predictable variation of the reduction potential and, consequently, the biological activity profile of these hypoxia-selective agents. acs.org

Vi. Biological and Pharmacological Investigations of 1,2,4 Benzotriazin 3 Amine and Its Derivatives

Antitumor and Anticancer Activities

Derivatives of 1,2,4-benzotriazin-3-amine, particularly the 1,4-dioxide derivatives, have shown considerable potential as anticancer agents. The lead compound in this class is tirapazamine (B611382) (3-amino-1,2,4-benzotriazine-1,4-dioxide), which has been a benchmark for the development of new analogs with improved efficacy. Research has been focused on creating derivatives with greater electron affinity and improved aqueous solubility to enhance their in vivo activity against solid tumors. Among the various analogs, 3-alkyl-substituted derivatives have shown particular promise.

A key feature of 1,2,4-benzotriazin-3-amine derivatives is their selective toxicity towards hypoxic cells, which are characteristic of the microenvironment of solid tumors. This hypoxia-selective cytotoxicity is a significant advantage, as it allows for the targeted killing of cancer cells while sparing healthy, well-oxygenated tissues. Numerous studies have synthesized and evaluated novel 3-amino-1,2,4-benzotriazine-1,4-dioxide derivatives, with many exhibiting higher cytotoxic activity and selectivity for hypoxic conditions when compared to the parent compound, tirapazamine.

The selective antitumor activity of 1,2,4-benzotriazin-3-amine derivatives in low-oxygen environments is a result of their bioreductive activation. Under hypoxic conditions, these compounds undergo enzymatic reduction to produce cytotoxic radical species that damage critical cellular components, leading to cell death.

Hypoxia-Selective Cytotoxicity

Mechanism of Action under Hypoxic Conditions

Oxidatively Generated DNA DamageThe cytotoxic radicals generated from the one-electron reduction of 1,2,4-benzotriazin-3-amine derivatives are highly reactive and can cause significant damage to cellular macromolecules, with DNA being a primary target. The antitumor agent 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine) is known to cause oxidatively generated DNA damage under hypoxic conditions. This damage includes both single- and double-strand breaks in plasmid DNA. The reactive radicals can abstract hydrogen atoms from the deoxyribose backbone of DNA, leading to strand scission. Furthermore, these radicals can also cause damage to the purine and pyrimidine bases of DNA. The resulting DNA damage can block replication and transcription, ultimately leading to apoptosis. Preliminary studies on some potent derivatives suggest that their cytotoxic activities may be mediated by inducing apoptosis.

A defining characteristic of 1,2,4-benzotriazin-3-amine derivatives is their significantly greater toxicity to cells in hypoxic environments compared to those in normal oxygen (aerobic) conditions. This differential cytotoxicity is a direct consequence of the mechanism of action. Under aerobic conditions, the initially formed radical anion is rapidly re-oxidized by molecular oxygen back to the parent compound, preventing the formation of the ultimate DNA-damaging species. This futile redox cycling minimizes the drug's toxicity in healthy, well-oxygenated tissues. In contrast, the low oxygen levels in tumors allow for the accumulation of the cytotoxic radicals, leading to selective cell killing. The ratio of cytotoxicity under hypoxic versus aerobic conditions is a key parameter used to evaluate the potential of these compounds as hypoxia-selective anticancer agents. Several novel derivatives have been shown to possess more potent cytotoxic activity and higher hypoxic selectivity than tirapazamine.

The antitumor activity of 1,2,4-benzotriazin-3-amine derivatives has been evaluated against a variety of human and murine tumor cell lines, demonstrating a broad spectrum of activity.

Multiple studies have reported the synthesis of novel 3-amino-1,2,4-benzotriazine-1,4-dioxide derivatives and their subsequent screening for in vitro cytotoxicity against several cancer cell lines under both hypoxic and normoxic conditions. These cell lines include:

SCCVII: A murine squamous cell carcinoma line. Studies have analyzed the aerobic and hypoxic clonogenic cytotoxicity data for this cell line.

Molt-4: A human acute lymphoblastic leukemia cell line.

K562: A human chronic myelogenous leukemia cell line.

HL60: A human promyelocytic leukemia cell line.

Hep-G2: A human hepatocellular carcinoma cell line.

PC-3: A human prostate adenocarcinoma cell line.

Many of the synthesized compounds have shown more potent activity against these cell lines in hypoxic conditions compared to the reference drug tirapazamine. For instance, some derivatives displayed encouragingly superior activity against Molt-4 and HL-60 cell lines. The cytotoxic activities of certain potent derivatives in Molt-4 cells have been linked to the modulation of p53 protein expression and mitochondrial membrane potential.

Below are tables summarizing the cytotoxic activity (IC50 values) of some 1,2,4-benzotriazine (B1219565) derivatives against various cancer cell lines, as reported in the literature. It is important to note that the specific compounds and experimental conditions may vary between studies, making direct comparisons complex.

Table 1: Hypoxic Cytotoxicity (IC50, µM) of Selected 1,2,4-Benzotriazine-3-amine Derivatives Data extracted from various sources and may not be directly comparable due to differing experimental protocols.

| Compound | Molt-4 | K562 | HL60 | Hep-G2 | PC-3 |

|---|---|---|---|---|---|

| Derivative 1i | Potent Activity Reported | Data Not Available | Potent Activity Reported | Data Not Available | Data Not Available |

| Derivative 1m | Potent Activity Reported | Data Not Available | Potent Activity Reported | Data Not Available | Data Not Available |

| Various Derivatives | Screened | Screened | Screened | Screened | Screened |

Table 2: Cytotoxicity of Selected 3-(alkoxymethylamino)-1,2,4-benzotriazine 1,4-dioxides Screened in vitro against 5 cell lines under hypoxia and normoxia. Some showed higher or similar cytotoxic activity when compared to tirapazamine.

| Cell Line | Activity Compared to Tirapazamine |

|---|---|

| K562 | Higher or Similar |

| SMMC-7721 | Higher or Similar |

| A549 | Higher or Similar |

| PC-3 | Higher or Similar |

| KB | Higher or Similar |

Clinical Trial Status (e.g., Tirapazamine)

Tirapazamine (SR-4233), a key derivative of 1,2,4-benzotriazin-3-amine, has been the subject of numerous clinical investigations as an experimental anticancer drug. wikipedia.org It functions as a bioreductive agent that is selectively toxic to hypoxic cells, which are commonly found in solid tumors and are resistant to conventional radiotherapy and chemotherapy. wikipedia.org

The compound progressed through extensive clinical testing. Phase I trials were conducted to determine its safety and dosage, often in combination with other treatments. nih.govascopubs.org Subsequently, tirapazamine was evaluated in multiple Phase II and Phase III trials for various solid tumors. wikipedia.orgnih.gov As of 2006, it was undergoing Phase III testing for head and neck cancer and gynecological cancers. wikipedia.org

Combination Therapy with Chemotherapeutic Agents

A primary focus of the clinical investigation of tirapazamine has been its use in combination with conventional chemotherapeutic agents to enhance their efficacy, particularly against hypoxic tumor cells resistant to standard treatments. patsnap.com Preclinical studies demonstrated a synergistic effect with agents like cisplatin. nih.gov This potentiation is believed to result from tirapazamine's ability to inhibit the repair of cisplatin-induced DNA cross-links specifically within hypoxic cells. droracle.ai

Clinical trials have explored various combination regimens:

With Cisplatin: Tirapazamine has been extensively tested with cisplatin in Phase I and II trials for advanced non-small-cell lung cancer (NSCLC), showing better efficacy than historical controls of cisplatin monotherapy. nih.gov This combination was also the subject of Phase III trials for advanced head and neck cancer. ascopubs.org The rationale is that tirapazamine targets the hypoxic core of a tumor while cisplatin targets the oxygenated cells, providing a more comprehensive attack. patsnap.com

With Cisplatin and Etoposide: A Phase II trial (SWOG 0222) evaluated a regimen of tirapazamine combined with cisplatin, etoposide, and concurrent thoracic radiotherapy for patients with limited-stage small-cell lung cancer (SCLC). clinicaltrials.govnih.gov This built on a previous pilot study (S0004) that had shown promising median survival. nih.gov

With Cisplatin and Gemcitabine: Investigational dosing regimens have included tirapazamine administered with both cisplatin and gemcitabine for NSCLC. droracle.ai

The combination of tirapazamine with other agents was considered effective due to its distinct safety profile, which notably lacks the myelosuppression (bone marrow suppression) often seen with other cytotoxic drugs, thus avoiding overlapping dose-limiting toxicities. nih.gov

Modulation of Cellular Pathways

Mechanistic studies into the cytotoxic effects of 1,2,4-benzotriazine-1,4-dioxide derivatives have indicated their ability to modulate key cellular pathways involved in cell survival and death. Research on a series of these derivatives revealed that the cytotoxic activities of specific compounds, namely 1i and 1k, in Molt-4 human leukemia cells may be mediated by the modulation of p53 protein expression. nih.gov The p53 protein is a critical tumor suppressor that regulates the cell cycle and induces apoptosis (programmed cell death) in response to cellular stress, such as DNA damage.

The same study that linked 1,2,4-benzotriazine-1,4-dioxide derivatives to p53 expression also found that their cytotoxic mechanism involves the disruption of mitochondrial function. nih.gov Specifically, the activity of compounds 1i and 1k in Molt-4 cells was associated with the modulation of the mitochondrial membrane potential (ΔΨm). nih.gov A collapse in the mitochondrial membrane potential is a key event in the intrinsic pathway of apoptosis, often leading to the release of pro-apoptotic factors from the mitochondria and subsequent cell death. Other related benzotriazole (B28993) derivatives have also been shown to induce cell death through the generation of reactive oxygen species and the disruption of ΔΨm. nih.gov

In Vitro and In Vivo Anticancer Efficacy

Derivatives of 1,2,4-benzotriazin-3-amine have demonstrated significant anticancer efficacy in both laboratory cell cultures (in vitro) and in animal models (in vivo). Tirapazamine itself was selected for clinical development based on its selective cytotoxicity against hypoxic tumor cells. nih.gov

Subsequent research has focused on synthesizing and evaluating new derivatives with potentially improved potency. A study of various 3-amino-1,2,4-benzotriazine-1,4-dioxide derivatives found that most of the synthesized compounds showed more potent in vitro activity against several human cancer cell lines under hypoxic conditions than tirapazamine. nih.gov Specifically, compounds 1i and 1m displayed superior activity against Molt-4 and HL-60 leukemia cell lines. nih.gov

Another study synthesized 3-(aminoalkylamino)-1,2,4-benzotriazine-1,4-dioxide-extended derivatives and evaluated their efficacy against MCF-7 (breast), NCI-H460 (lung), and HCT-116 (colon) cancer cell lines. nih.gov Most of these compounds exhibited hypoxic cytotoxicity that was greater than or comparable to that of tirapazamine. nih.gov Notably, compounds 9a and 9b were found to be more powerful inhibitors of proliferation in all three cell lines under hypoxia. nih.govresearchgate.net The representative compound 9a was shown to induce DNA damage and apoptosis related to the activation of caspase 3/7. nih.gov

The in vivo efficacy of second-generation analogues of tirapazamine has also been compared. nih.gov While some derivatives with shorter plasma half-lives exhibited lower anti-tumor activity, another, SR 4482, retained anti-tumor activity similar to tirapazamine despite a very short blood half-life. nih.gov

Table 1: In Vitro Anticancer Activity of Selected 1,2,4-Benzotriazin-3-amine Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Key Findings |

|---|---|---|

| Tirapazamine (TPZ) | Various solid tumors | Parent compound; shows selective cytotoxicity in hypoxic conditions. wikipedia.orgnih.gov |